molecular formula C9H10BrNO2 B7979067 5-Bromo-2-(oxetan-3-yloxy)aniline

5-Bromo-2-(oxetan-3-yloxy)aniline

Cat. No.: B7979067
M. Wt: 244.08 g/mol
InChI Key: NZEVJOUKSVLAFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(oxetan-3-yloxy)aniline: is an organic compound with the molecular formula C9H10BrNO2 It features a bromine atom attached to the benzene ring and an oxetane ring linked through an oxygen atom to the aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-Bromo-2-(oxetan-3-yloxy)aniline typically involves the bromination of aniline derivatives followed by the introduction of the oxetane ring. One common method includes the reaction of a suitable aniline derivative with copper(II) bromide (CuBr2) in a solvent like tetrahydrofuran (THF). This reaction is known for its high selectivity and yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. The choice of solvents and reagents is crucial to ensure high yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(oxetan-3-yloxy)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The aniline group can be oxidized to form nitro derivatives or reduced to form amines.

    Ring-Opening Reactions: The oxetane ring can undergo ring-opening reactions under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

  • Substituted aniline derivatives
  • Nitroaniline or aminoaniline derivatives
  • Various ring-opened products depending on the reaction conditions

Scientific Research Applications

5-Bromo-2-(oxetan-3-yloxy)aniline has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(oxetan-3-yloxy)aniline involves its interaction with specific molecular targets. The bromine atom and oxetane ring contribute to its reactivity and ability to form stable complexes with biological molecules. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

    5-Bromo-2-chloroaniline: Similar structure but with a chlorine atom instead of the oxetane ring.

    2-(Oxetan-3-yloxy)aniline: Lacks the bromine atom, affecting its reactivity and applications.

    5-Bromo-2-methoxyaniline: Contains a methoxy group instead of the oxetane ring.

Uniqueness: 5-Bromo-2-(oxetan-3-yloxy)aniline stands out due to the presence of both the bromine atom and the oxetane ring. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-bromo-2-(oxetan-3-yloxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c10-6-1-2-9(8(11)3-6)13-7-4-12-5-7/h1-3,7H,4-5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZEVJOUKSVLAFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=C(C=C(C=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.